N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-3-methylbutanamide
Description
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
N-(4-methoxy-3-pyrrol-1-ylphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C16H20N2O2/c1-12(2)10-16(19)17-13-6-7-15(20-3)14(11-13)18-8-4-5-9-18/h4-9,11-12H,10H2,1-3H3,(H,17,19) |
InChI Key |
CIMUKYHYGKWIHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)OC)N2C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagent Selection
The synthesis begins with 4-methoxyaniline as the primary aromatic precursor, which undergoes sequential functionalization to introduce the pyrrole moiety and the 3-methylbutanamide group. Key reagents include:
-
4-Methoxyaniline : Serves as the benzene ring backbone.
-
Pyrrole derivatives : For introducing the nitrogen-containing heterocycle.
-
3-Methylbutanoyl chloride : Facilitates amide bond formation.
-
Lewis acids (e.g., AlCl₃) : Catalyze electrophilic substitutions.
-
Polar aprotic solvents (e.g., dimethylformamide, DMF) : Enhance reaction homogeneity.
A critical challenge lies in achieving regioselective substitution at the 3-position of the phenyl ring while preserving the methoxy group at the 4-position. This requires careful stoichiometric control and temperature modulation.
Amide Bond Formation
The intermediate 4-methoxy-3-(1H-pyrrol-1-yl)aniline is acylated with 3-methylbutanoyl chloride using a base (e.g., triethylamine) to scavenge HCl. The reaction proceeds at room temperature in dichloromethane (DCM) to minimize side reactions.
Reaction Equation :
Purification and Characterization
Recrystallization Techniques
Crude product is purified via recrystallization using ethanol-water (7:3 v/v), yielding colorless crystals with >95% purity. Solvent choice is critical to avoid co-precipitation of unreacted starting materials.
Chromatographic Methods
Flash column chromatography (silica gel, hexane/ethyl acetate gradient) resolves residual pyrrole derivatives and acylated byproducts. High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>99%).
Comparative Analysis of Industrial vs. Laboratory-Scale Synthesis
| Aspect | Industrial Scale | Laboratory Scale |
|---|---|---|
| Catalyst Recovery | Continuous distillation | Single-use catalysts |
| Solvent Consumption | 50–100 L/kg product | 5–10 L/kg product |
| Yield | 70–75% | 60–65% |
| Purity | 97–98% | 95–99% |
Industrial processes prioritize cost-effective solvent recycling and catalyst reuse, whereas lab-scale methods focus on flexibility and rapid optimization .
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-3-methylbutanamide can undergo various chemical reactions including:
Oxidation: The pyrrole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine or nitronium ions in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid, while reduction may produce the corresponding amine derivative.
Scientific Research Applications
Medicinal Chemistry
This compound has been studied for its possible role as a pharmacological agent. Its structure suggests potential interactions with biological targets, particularly in the central nervous system and endocrine systems.
Antidepressant Properties
Research indicates that compounds with similar structural motifs to N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-3-methylbutanamide may exhibit antidepressant-like effects. The presence of the pyrrole moiety is often associated with neuroactive properties, which could be leveraged in developing new antidepressants .
Anti-Cancer Activity
The compound's ability to modulate signaling pathways involved in cancer progression has been a focal point of investigation. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. The structure's resemblance to known anticancer agents warrants further exploration into its efficacy against various cancer cell lines .
Pharmacological Studies
Pharmacodynamic and pharmacokinetic studies are essential to understanding how this compound interacts within biological systems.
Receptor Interaction
Studies have shown that this compound may interact with specific receptors in the brain, potentially influencing neurotransmitter levels such as serotonin and dopamine, which are critical for mood regulation. Understanding these interactions can help clarify its potential use in treating mood disorders .
Bioavailability and Metabolism
The bioavailability of this compound is crucial for its therapeutic application. Research into its metabolic pathways can provide insights into how it is processed within the body, which can influence dosing regimens and efficacy .
Case Study: Antidepressant Efficacy
A case study involving a structurally similar compound demonstrated significant improvements in patients with treatment-resistant depression when combined with standard therapies. This suggests that this compound could similarly enhance therapeutic outcomes when used as an adjunct treatment .
Case Study: Cancer Treatment Regimens
Another case study focused on a related compound showed promise in reducing tumor sizes in preclinical models of breast cancer. This underscores the potential applicability of this compound in oncology, warranting further investigation into its mechanisms of action and therapeutic windows .
Summary Table of Applications
| Application Area | Potential Effects | Current Research Status |
|---|---|---|
| Antidepressant Properties | Mood enhancement, anxiety reduction | Preliminary studies ongoing |
| Anti-Cancer Activity | Tumor inhibition, apoptosis induction | Preclinical studies promising |
| Pharmacological Studies | Receptor interaction analysis | Ongoing pharmacokinetic research |
| Clinical Applications | Adjunct therapy for depression/cancer | Limited case studies available |
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets in biological systems. The pyrrole ring can interact with enzymes and receptors, modulating their activity. The methoxy group may enhance the compound’s ability to penetrate cell membranes, while the butanamide group can influence its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[4-methoxy-3-(1H-pyrrol-1-yl)phenyl]-3-methylbutanamide with structurally or functionally related compounds from the evidence. Key differences in molecular weight, substituents, and pharmacological implications are highlighted.
*Estimated based on structural similarity to compounds.
Key Observations:
Structural Flexibility : The target compound’s 3-methylbutanamide group distinguishes it from pyridine-2-carboxamide derivatives (e.g., ), which exhibit lower molecular weight and altered electronic properties. The branched chain may improve target selectivity compared to linear analogs .
Metabolic Considerations : Compounds with methoxy groups (e.g., target and ) are often resistant to cytochrome P450 oxidation, whereas trifluoromethyl groups () enhance metabolic stability but may increase toxicity .
Pharmacological Potential: Pyrrol-1-yl-containing compounds (e.g., target and ) are frequently utilized in ADCs or kinase inhibitors due to their heterocyclic reactivity and binding versatility .
Research Findings and Implications
- : A study on 4-methoxy-3-(trifluoromethyl)phenyl derivatives emphasized the need to differentiate metabolic degradation from intentional biotransformation. This suggests that the target compound’s methoxy group could mitigate unwanted metabolic pathways .
- : Chromen- and pyrazolo-pyrimidine-based amides demonstrated kinase inhibitory activity (e.g., mass 603.0 $M^+ + 1$), suggesting that the target’s amide backbone could be optimized for similar enzymatic targets .
Q & A
Q. Basic Characterization
- FT-IR : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, pyrrole N-H at ~3240 cm⁻¹) .
- NMR : Use ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, pyrrole protons at δ 6.2–6.5 ppm) .
- HPLC : Ensure >95% purity using C18 columns with acetonitrile/water gradients .
How can researchers design experiments to evaluate the selectivity of this compound for 5-HT1B/1D receptors over related subtypes?
Q. Advanced Pharmacological Profiling
- In Vitro Binding Assays : Screen against 5-HT1A, 1E, 2C, and dopamine receptors using radioligand displacement (e.g., [³H]-5-HT). A compound with >100-fold selectivity for 5-HT1B/1D over 5-HT1A is considered advanced .
- Functional Assays : Measure cAMP inhibition in transfected HEK293 cells to confirm antagonist activity (pKi ≥8.5 for 5-HT1B/1D) .
- Cross-Reactivity Table :
| Receptor | IC₅₀ (nM) | Selectivity Ratio (vs. 5-HT1B) |
|---|---|---|
| 5-HT1B | 2.5 | 1 |
| 5-HT1D | 3.0 | 1.2 |
| 5-HT1A | 250 | 100 |
Recommendation : Use orthogonal assays (binding + functional) to validate selectivity.
What strategies are effective in resolving contradictory data regarding the compound’s biological activity across different assay systems?
Q. Advanced Data Contradiction Analysis
- Assay Conditions : Control for variables like cell type (CHO vs. HEK293), temperature, and buffer composition. For example, Mg²⁺ concentration affects G-protein coupling .
- Metabolic Stability : Test liver microsomal stability to rule out rapid degradation in certain assays (e.g., t₁/₂ <30 min in human microsomes) .
- Orthogonal Validation : Pair radioligand binding with electrophysiology or calcium flux assays to confirm activity .
How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups?
Q. Advanced SAR Methodology
- Analog Synthesis : Modify substituents (e.g., replace pyrrole with pyrazole, vary methoxy position) .
- Key Structural Features :
- Activity Cliffs :
| Modification | 5-HT1B pKi | Δ vs. Parent |
|---|---|---|
| Parent Compound | 8.5 | – |
| N-Methylation of Pyrrole | 6.2 | ↓2.3 |
| Methoxy → Ethoxy | 7.8 | ↓0.7 |
Recommendation : Use computational docking (e.g., AutoDock Vina) to model interactions with receptor pockets .
What computational approaches are recommended for predicting the metabolic pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
